
tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl group, and a cyclobutyl ring with a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative. The reaction is usually carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate can undergo oxidation reactions, particularly at the phenyl ring or the cyclobutyl ring.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, especially at the carbamate group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted carbamates or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be used to investigate the metabolic pathways of carbamate compounds in living organisms.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and cyclobutyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the phenyl and cyclobutyl groups.
tert-Butyl (3-oxocyclobutyl)carbamate: A related compound with a similar structure but without the phenyl group.
tert-Butyl ((3-(1-phenylcyclobutyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate: A more complex derivative with an additional oxadiazole ring.
Uniqueness: tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate is unique due to the presence of both the phenyl and cyclobutyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and binding affinity compared to simpler carbamates.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
tert-butyl N-[(3-oxo-1-phenylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |
Clé InChI |
ZPHJCPORRLUYTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CC(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


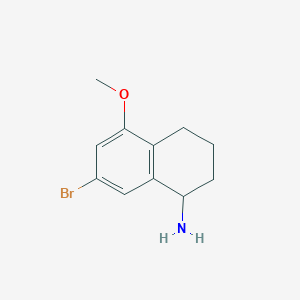
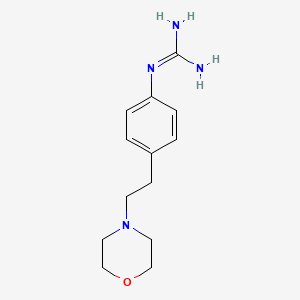
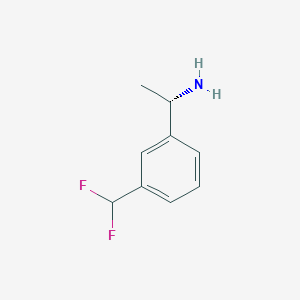


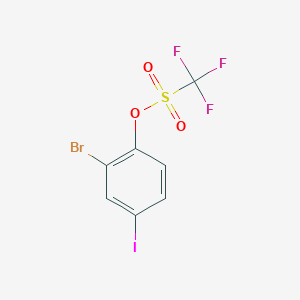
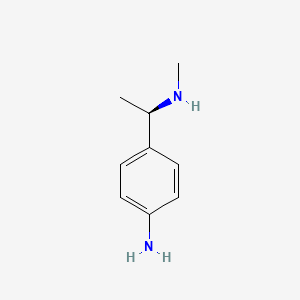
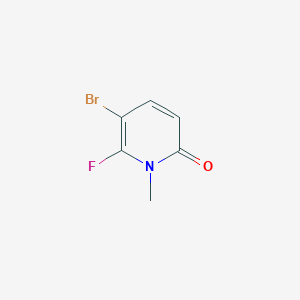
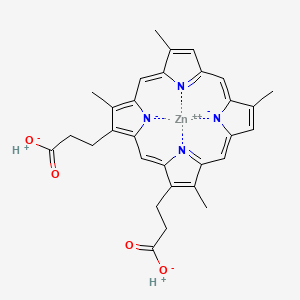
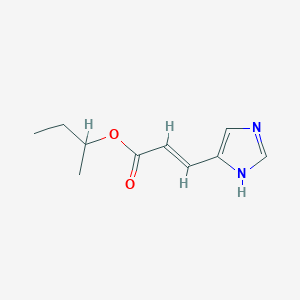
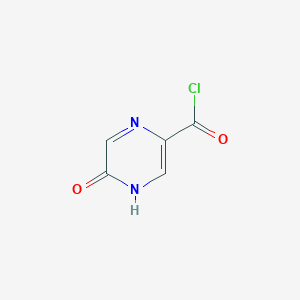
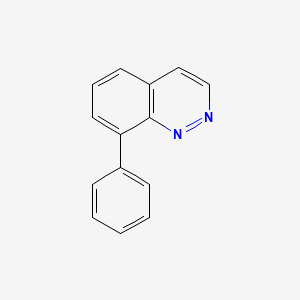

![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
